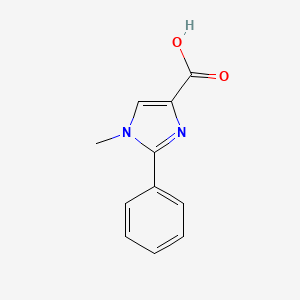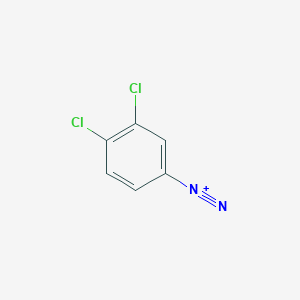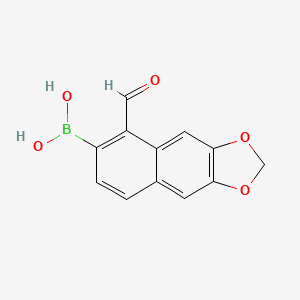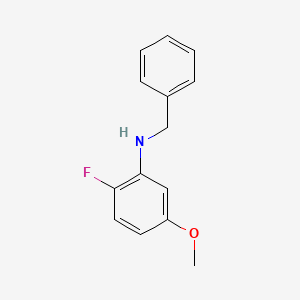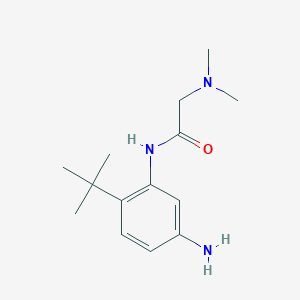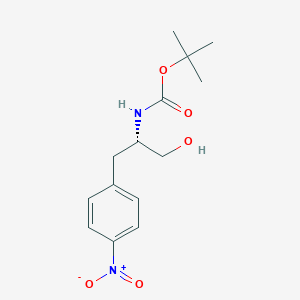
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, a nitrophenyl group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of tert-butyl carbamate with a nitrophenyl derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine .
Applications De Recherche Scientifique
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates and nitrophenyl derivatives, such as tert-butyl carbamate and 4-nitrophenyl carbamate .
Uniqueness
What sets (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H20N2O5 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,11,17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 |
Clé InChI |
KTPNZMCVUCJKMM-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


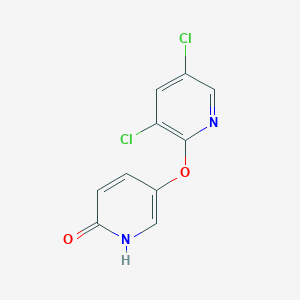
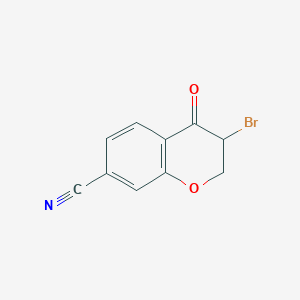
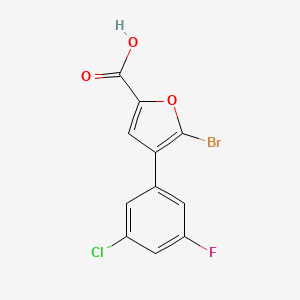
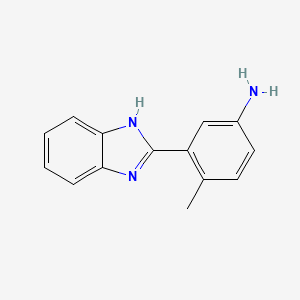
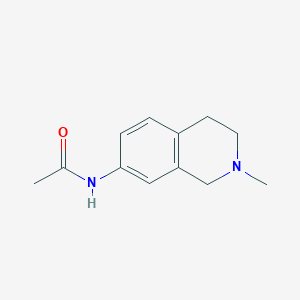
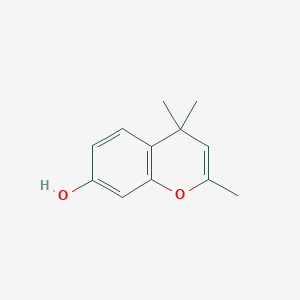
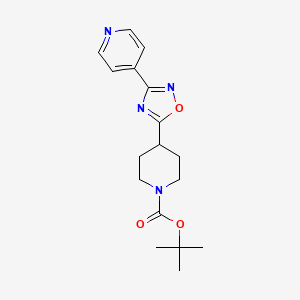
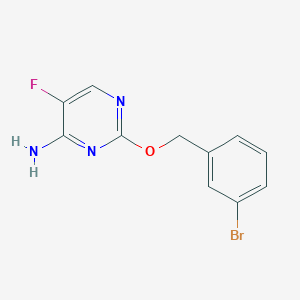
![1-(2-Aminoethyl)-4-[3-(phenoxy)propyl]piperazine](/img/structure/B8271967.png)
